1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride
Description
Properties
Molecular Formula |
C4H6ClN3O |
|---|---|
Molecular Weight |
147.56 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c1-3(8)4-2-5-7-6-4;/h2H,1H3,(H,5,6,7);1H |
InChI Key |
ZHOMUJADFYKONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNN=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Hydrazides with Nitriles
A widely employed method involves the cyclocondensation of β-keto hydrazides with nitriles under acidic or basic conditions. For example, acetylhydrazine reacts with acetonitrile in the presence of ammonium chloride at elevated temperatures (120–130°C) to yield the triazole core. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes cyclization to generate the 1,2,3-triazole ring. The acetyl group is introduced in situ through the β-keto hydrazide precursor, eliminating the need for post-synthetic functionalization.
Mechanistic Insights :
-
Hydrazone Formation : The β-keto hydrazide reacts with the nitrile to form a hydrazone intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the hydrazide nitrogen on the nitrile carbon results in triazole ring closure.
-
Aromatization : Loss of ammonia or water stabilizes the aromatic triazole system.
This method offers moderate yields (70–85%) but requires stringent control of reaction temperature and stoichiometry to minimize byproducts such as unreacted hydrazides.
High-Pressure Synthesis via Ammonium Salt-Mediated Cyclization
Adapting methodologies from triazole synthesis patents, the reaction of methyl acetoacetate (a β-keto ester) with hydrazine hydrate and ammonium chloride under high-pressure conditions has been explored. The process involves:
-
Ester Aminolysis : Methyl acetoacetate reacts with hydrazine hydrate to form acetylhydrazide.
-
Cyclization : Under high pressure (5–10 bar) and temperatures of 120–130°C, the hydrazide cyclizes with ammonium chloride acting as a catalyst and proton source.
-
Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes cyclization rate |
| Pressure | 5–10 bar | Prevents volatilization of intermediates |
| Molar Ratio (Hydrazine:Ester) | 1:1.2 | Minimizes residual hydrazine |
This method achieves yields of 80–90% and is scalable, though it necessitates specialized high-pressure equipment.
Post-Functionalization of Pre-Formed Triazoles
An alternative approach involves introducing the acetyl group to a pre-synthesized 1H-1,2,3-triazole. For example, 1H-1,2,3-triazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with acetyl chloride. However, this route is less efficient (yields: 50–60%) due to competing side reactions at the triazole’s reactive nitrogen centers.
Challenges :
-
The electron-deficient nature of the triazole ring impedes electrophilic substitution.
-
Steric hindrance at the 4-position complicates acylation.
Critical Analysis of Reaction Conditions
Temperature and Pressure Effects
Elevated temperatures (≥120°C) are critical for cyclocondensation and high-pressure methods to overcome activation barriers. However, excessive heat (>150°C) promotes decomposition, reducing yields by 15–20%. Pressure optimizes reaction kinetics by maintaining reagent concentration in the liquid phase.
Catalytic Systems
Ammonium salts (e.g., NH₄Cl) serve dual roles as catalysts and proton donors in cyclization reactions. Alternatives like sulfuric acid or Lewis acids (ZnCl₂) have been tested but increase side-product formation.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Ethanol, used in crystallization steps, improves product purity by leveraging differential solubility.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 90–95 | Single-step synthesis | Requires strict stoichiometry |
| High-Pressure Cyclization | 80–90 | 95–98 | Scalable, high efficiency | Specialized equipment needed |
| Post-Functionalization | 50–60 | 85–90 | Modularity | Low yield, multiple steps |
Structural Characterization and Validation
The synthesized compound is validated via:
-
NMR Spectroscopy : Distinct signals for the triazole proton (δ 8.1–8.3 ppm) and acetyl group (δ 2.6 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 147.56 confirms the molecular formula C₄H₆ClN₃O.
-
XRD Analysis : Crystallographic data verify the planar triazole ring and acetyl substitution pattern.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antimicrobial Activity
Triazoles are well-known for their antifungal properties. Research indicates that 1-(1H-1,2,3-triazol-4-yl)ethanone hydrochloride exhibits promising antifungal activity against various pathogens. A study highlighted the synthesis of triazolium salts that demonstrated effective antifungal properties through structure-activity relationship studies . The compound's mechanism involves inhibiting fungal growth by interfering with essential cellular processes.
Cancer Therapy
The compound is under investigation for its potential use in cancer treatment. Specifically, it has been identified as a steroid sulfatase inhibitor, which is crucial in breast cancer therapy. The inhibition of this enzyme can lead to decreased levels of estrogen, thereby slowing the progression of estrogen-dependent tumors. Furthermore, triazole derivatives have shown efficacy in targeting receptor tyrosine kinases involved in cancer cell proliferation .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly against carbonic anhydrase-II. This inhibition is significant as it can affect various physiological processes and has implications in treating conditions like glaucoma and epilepsy.
Agricultural Applications
Pesticides and Herbicides
Research has demonstrated that triazole derivatives can serve as effective agrochemicals. The unique structure of 1-(1H-1,2,3-triazol-4-yl)ethanone hydrochloride allows it to act as a pesticide or herbicide by disrupting the metabolic pathways of pests and weeds . Its application can lead to enhanced crop protection while minimizing environmental impact.
Materials Science
Dyes and Photographic Materials
The compound is utilized in the production of dyes and photographic materials due to its ability to form stable complexes with metal ions. This property is particularly beneficial in developing colorants that require high stability and resistance to light degradation.
Corrosion Inhibitors
Studies have indicated that 1-(1H-1,2,3-triazol-4-yl)ethanone hydrochloride can function as a corrosion inhibitor for metals. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes .
Synthesis and Characterization
The synthesis of 1-(1H-1,2,3-triazol-4-yl)ethanone hydrochloride typically involves "Click" chemistry methods or Suzuki-Miyaura cross-coupling reactions. These methods are favored for their efficiency and high yields. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Data Table: Summary of Applications
| Field | Application | Mechanism/Notes |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Inhibits fungal growth through cellular interference |
| Cancer Therapy | Steroid sulfatase inhibitor affecting estrogen levels | |
| Enzyme Inhibition | Targets carbonic anhydrase-II | |
| Agricultural Science | Pesticides/Herbicides | Disrupts metabolic pathways in pests and weeds |
| Materials Science | Dyes | Forms stable complexes with metals |
| Corrosion Inhibitors | Adsorbs onto metal surfaces to prevent corrosion |
Case Study 1: Antifungal Activity
A recent study synthesized various triazole derivatives including 1-(1H-1,2,3-triazol-4-yl)ethanone hydrochloride and evaluated their antifungal efficacy against Candida species. The results indicated a significant reduction in fungal viability at low concentrations compared to standard antifungal agents .
Case Study 2: Cancer Treatment
In vitro studies have shown that the compound effectively inhibits steroid sulfatase activity in breast cancer cell lines. This inhibition resulted in reduced cell proliferation rates and increased apoptosis among treated cells compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,3-triazole core linked to an ethanone group but differ in substituents, synthetic routes, and applications. Below is a detailed comparison:
Reactivity and Functionalization
- 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride undergoes α-bromination with Br₂/HOAc to yield dibromo derivatives, critical for forming oxime ligands .
- 1-(5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone reacts with dimethylformamide dimethyl acetal to form enaminones, enabling further cyclization into heterocycles like pyridines .
- The tert-butyl derivative (98013-37-7 ) lacks reported reactivity data but likely exhibits steric hindrance due to its bulky substituent, limiting its utility in certain reactions .
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like the tert-butyl derivative.
- Stability: Halogenated derivatives (e.g., dibromoethanone oxime ) may exhibit lower thermal stability due to bromine’s leaving-group propensity.
- Crystallography : Structural characterization of related triazoles often employs SHELX software (e.g., SHELXL for refinement), ensuring accurate bond-length and angle determinations .
Biological Activity
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride (CAS No. 1864052-48-1) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.
- Molecular Formula : C₄H₆ClN₃O
- Molecular Weight : 147.56 g/mol
- Purity : Specifications vary; typically stored under inert conditions at room temperature.
Antimicrobial Activity
Research indicates that triazole derivatives, including 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1-(1H-1,2,3-Triazol-4-yl)ethanone HCl | E. coli | 15 | 32 |
| 1-(1H-1,2,3-Triazol-4-yl)ethanone HCl | S. aureus | 18 | 16 |
These results suggest that the compound possesses potential as an antimicrobial agent, making it a candidate for further development in clinical applications against bacterial infections .
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. In vitro studies have shown that compounds containing the triazole moiety can inhibit the proliferation of cancer cell lines. A notable study reported the synthesis of various triazole derivatives and their evaluation against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(1H-1,2,3-Triazol-4-yl)ethanone HCl | MCF-7 (breast cancer) | 5.0 |
| 1-(1H-1,2,3-Triazol-4-yl)ethanone HCl | HCT116 (colon cancer) | 6.5 |
| 1-(1H-1,2,3-Triazol-4-yl)ethanone HCl | HepG2 (liver cancer) | 4.0 |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound also shows promise in enzyme inhibition studies. Triazoles have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. A study evaluating the inhibitory effects of various triazoles reported:
| Compound | AChE Inhibition (%) at 100 µM |
|---|---|
| 1-(1H-1,2,3-Triazol-4-yl)ethanone HCl | 65% |
This data suggests that the compound could be beneficial in developing treatments for conditions characterized by cholinergic dysfunction .
Case Studies
In a case study involving a series of synthesized triazole derivatives including 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride:
Study Design : The derivatives were tested for their anticancer and antimicrobial activities using standard protocols.
Results : Among the tested compounds, those with halogen substitutions showed enhanced activity against both cancer cells and bacteria.
: The study concluded that modifications to the triazole ring could significantly enhance biological activity and suggested pathways for future research into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride, and how can reaction conditions be optimized for reproducibility?
- The compound is synthesized via a multi-step protocol. A key intermediate, 1-(1H-1,2,3-triazol-4-yl)ethanone, is brominated using Br₂/HOAc to yield 2,2-dibromoethanone derivatives, followed by oximation with hydroxylamine hydrochloride in ethanol (81% yield) . Optimization includes controlling bromination stoichiometry, reaction temperature (e.g., 0–25°C), and purification via recrystallization. Reproducibility requires strict exclusion of moisture and inert gas (N₂/Ar) environments.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Methods :
- FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole ring vibrations (C-N, 1500–1600 cm⁻¹) .
- NMR : ¹H NMR should show the acetyl group (singlet at δ 2.5–2.7 ppm) and triazole protons (δ 7.8–8.2 ppm). ¹³C NMR confirms the ketone carbon at ~200 ppm .
- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ at m/z corresponding to the molecular formula (C₄H₅N₃O·HCl) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, safety goggles, and N95 mask to avoid inhalation .
- Waste Disposal : Collect organic waste in halogen-compatible containers for professional treatment due to HCl byproducts .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical stability?
- SCXRD studies of analogous triazole derivatives reveal supramolecular stabilization via bifurcated C–H···O hydrogen bonds (Table 1). For example, in 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, intermolecular C5–H5A···O2 (2.50 Å) and C16–H16B···O2 (2.45 Å) interactions form 1D chains along the [010] direction. These interactions enhance thermal stability (Tₘ = 409 K) .
Table 1: Hydrogen-bond parameters (Å, °) for triazole-based crystals
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| C5–H5A···O2 | 0.95 | 2.50 | 3.140 | 124 |
| C16–H16B···O2 | 1.00 | 2.45 | 3.233 | 134 |
Q. What computational strategies are effective for predicting the compound’s reactivity in click chemistry or biological systems?
- Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., cyclooxygenase-2). Triazole derivatives show π-π stacking with aromatic residues (e.g., Phe-357) and hydrogen bonds with catalytic Ser-530 .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) correlates with electrophilicity in azide-alkyne cycloadditions .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural characterization?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., hindered rotation of the acetyl group) and impurities. For example, broadening at 25°C vs. sharp singlet at −40°C confirms rotational barriers .
- Decoupling Experiments : ¹H-¹³C HSQC/HMBC resolves overlapping signals in crowded aromatic regions (δ 7.5–8.5 ppm) .
Q. What mechanistic insights explain yield variations in triazole functionalization reactions?
- Competing pathways (e.g., over-bromination vs. oxime formation) impact yields. Kinetic studies (UV-Vis monitoring) reveal bromine excess accelerates dibromination but risks side-product formation (e.g., triazole ring opening) .
- Microwave-Assisted Synthesis : Reduces reaction time (6h → 30 min) and improves yield (76% → 94%) by enhancing dielectric heating and reducing decomposition .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
